While specific research on 9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole is lacking, we can look at its structure to make some educated guesses about its potential applications.
The molecule contains two key functional groups:
9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole is a nitrogen-containing heterocyclic compound characterized by its unique azepine and indole structures. The presence of a fluorine atom at the ninth position contributes to its distinct chemical properties and potential biological activities. This compound belongs to a class of compounds that have garnered interest due to their diverse pharmacological effects and structural complexity, making them suitable candidates for medicinal chemistry applications.
The chemical reactivity of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole primarily involves nucleophilic substitutions and electrophilic aromatic substitutions. The fluorine atom can act as a leaving group in various reactions, facilitating the introduction of different substituents at the azepine ring. Additionally, the indole moiety can participate in various coupling reactions, further expanding its synthetic utility.
Research indicates that compounds similar to 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole exhibit significant biological activities. These include potential effects on neurotransmitter systems and enzyme inhibition. For instance, derivatives of azepino[3,4-b]indole have shown nanomolar inhibition against butyrylcholinesterase, suggesting possible applications in treating neurodegenerative diseases .
The synthesis of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole can be achieved through several methodologies:
9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole has potential applications in medicinal chemistry due to its structural features that allow for modulation of biological activity. It may serve as a lead compound for developing drugs targeting neurological disorders or other conditions influenced by cholinergic signaling pathways.
Interaction studies involving 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole typically focus on its binding affinity to various receptors and enzymes. For example:
Several compounds share structural similarities with 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydro-2H,10H-azepino[3,4-B]indole-1,5-dione | Contains a dione structure | Potential for diverse reactivity |
| 2-Amino-1-(1-methyl-1H-indol-3-yl)ethanone | Substituted indole core | Exhibits different biological activities |
| Tetrahydrocarbazoles | Saturated nitrogen heterocycles | Known for their psychoactive properties |
The uniqueness of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole lies in its fluorinated azepine structure combined with an indole moiety. This combination may enhance its pharmacological profile compared to related compounds.
The core molecular framework of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole represents a sophisticated bicyclic heterocyclic system that combines the structural features of both indole and azepine moieties [1] [2]. This compound exhibits a molecular formula of C₁₂H₁₃FN₂ with a molecular weight of 204.25 grams per mole, as confirmed by multiple chemical databases and suppliers [2] [3].
The fundamental architecture consists of a seven-membered azepine ring fused to an indole nucleus at the [3,4-b] positions, creating a unique structural motif that is characteristic of biologically active alkaloids and pharmaceutical compounds [1] [4]. The fusion pattern specifically involves the connection between positions 3 and 4 of the azepine ring with positions 4 and 5 of the indole system, resulting in a rigid bicyclic framework that constrains the overall molecular geometry while maintaining conformational flexibility in the saturated portion of the azepine ring [5] [6].
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₃FN₂ | Defines elemental composition and mass |
| Molecular Weight | 204.25 g/mol | Influences pharmacokinetic properties |
| Ring Fusion Type | [3,4-b] pattern | Determines spatial arrangement of rings |
| Aromatic Rings | 1 (indole benzene) | Provides π-electron delocalization |
| Heteroatoms | 3 (2N + 1F) | Introduces polar interactions |
| Hydrogen Bond Donors | 2 | NH groups available for H-bonding |
| Hydrogen Bond Acceptors | 2 | Nitrogen and fluorine lone pairs |
The indole moiety maintains its characteristic planar geometry with the pyrrole nitrogen (N-10) and the benzene ring system remaining coplanar [7]. This planarity is crucial for maintaining the aromatic character and π-electron delocalization that contribute to the compound's stability and reactivity profile [8] . The preservation of indole planarity ensures that the compound retains the fundamental electronic properties associated with indole-based pharmacophores.
The seven-membered azepine ring introduces significant conformational flexibility to the molecular framework [5] [10]. Unlike the rigid indole component, the azepine ring can adopt multiple conformations, with crystallographic studies of related compounds revealing a preference for chair-boat conformations in the solid state [5]. This conformational flexibility is essential for biological activity, as it allows the molecule to adapt its three-dimensional shape to complement various binding sites on target proteins [11].
The molecular scaffold exhibits a topological polar surface area of approximately 28.68 Ų, which falls within the favorable range for oral bioavailability according to Lipinski's rule of five [2]. The presence of two hydrogen bond donors and two hydrogen bond acceptors suggests good potential for forming specific intermolecular interactions with biological targets while maintaining sufficient lipophilicity for membrane permeation.
The introduction of fluorine at position 9 of the indole benzene ring profoundly modifies the electronic properties of the azepino[3,4-b]indole framework through multiple complementary mechanisms [8] [12]. Fluorine, being the most electronegative element with a Pauling electronegativity value of 4.0, exerts a strong inductive effect that significantly perturbs the electron density distribution throughout the molecular system [13] [14].
The primary electronic manifestation of fluorine substitution is the pronounced electron-withdrawing inductive effect (-I effect) that propagates through the σ-bond framework [15] [14]. This effect results in a substantial reduction of electron density on the indole ring system, particularly affecting the positions adjacent to the fluorine substitution site [8] [16]. The electron withdrawal creates a partial positive charge (δ⁺) on the carbon atom bearing the fluorine, while the fluorine atom itself carries a significant partial negative charge (δ⁻) [12] [17].
| Electronic Effect | Magnitude/Direction | Molecular Consequence |
|---|---|---|
| Inductive Effect | Strong electron-withdrawing (-I) | Reduced electron density on indole ring |
| Electronegativity Impact | 4.0 Pauling scale | Enhanced electrophilic character at C-9 |
| Bond Polarization | C^δ⁺^-F^δ⁻^ dipole | Altered intermolecular interactions |
| Metabolic Stability | Enhanced oxidation resistance | Reduced susceptibility to degradation |
| pKa Modulation | Decreased basicity | Reduced protonation of azepine nitrogen |
The carbon-fluorine bond exhibits distinctive characteristics that differentiate it from other carbon-halogen bonds [12] [18]. With a bond length of approximately 1.35 Ångstroms, the C-F bond is significantly shorter than the corresponding C-H bond (1.09 Å) it replaces, contributing to a more compact molecular geometry [12] [19]. The bond dissociation energy of the C-F bond ranges from 485 to 530 kilojoules per mole, making it one of the strongest single bonds in organic chemistry and contributing to the overall metabolic stability of fluorinated compounds [12].
The steric profile of fluorine substitution is relatively modest due to the small van der Waals radius of fluorine (1.47 Å), which is only slightly larger than hydrogen (1.20 Å) [20] [18]. This minimal steric perturbation allows fluorine to serve as an effective bioisostere for hydrogen, maintaining the overall molecular shape while dramatically altering electronic properties [20]. The compact nature of the fluorine atom ensures that the substitution does not introduce significant steric clashes that might disrupt the preferred conformations of the azepine ring system.
The electronic effects of fluorine substitution extend beyond the immediate vicinity of the substitution site through both inductive and field effects [15] [21]. The strong electronegativity of fluorine creates a localized electric field that can influence the behavior of nearby functional groups, including the azepine nitrogen atoms [14] [22]. This effect manifests as a reduction in the basicity of the azepine nitrogen, which may affect protonation equilibria and subsequent biological interactions [23] [21].
Fluorine substitution also introduces unique intermolecular interaction capabilities through weak hydrogen bonding [24]. Although fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in C-H···F and N-H···F interactions that contribute to crystal packing stability and potentially influence biological binding affinity [24]. These weak interactions, while individually modest, can collectively contribute to binding selectivity and specificity.
The polarization induced by fluorine substitution creates a permanent molecular dipole that affects solvation behavior and intermolecular interactions [25]. This increased polarity can enhance solubility in polar solvents while the hydrophobic fluorine surface can improve interactions with lipophilic environments, potentially leading to improved pharmacokinetic properties [26] [27].
The three-dimensional geometry of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole is characterized by a complex interplay between the rigid planar indole moiety and the conformationally flexible seven-membered azepine ring [5] [28]. This structural duality creates a molecular system with well-defined spatial constraints in one region and significant conformational freedom in another, a feature that is crucial for biological activity and receptor recognition [11] [29].
The indole component maintains strict planarity with all atoms of the bicyclic aromatic system lying essentially in the same plane [7] [30]. This geometric constraint is enforced by the aromatic π-electron delocalization and the sp² hybridization of the constituent carbon and nitrogen atoms [31]. The planar geometry of the indole ring is preserved even upon fluorine substitution, as confirmed by crystallographic studies of related fluorinated indole derivatives [8] [32].
The azepine ring presents a markedly different conformational landscape, exhibiting significant flexibility due to the saturated nature of positions 1, 2, 3, 4, and 5 [5] [10]. Computational and experimental studies of related azepino[4,3-b]indole derivatives reveal that the seven-membered ring preferentially adopts chair-boat conformations in the crystalline state [5]. The chair-boat equilibrium involves rapid interconversion between different puckered conformations, with energy barriers typically ranging from 5 to 15 kilojoules per mole [28].
| Conformational Feature | Characteristic Range | Structural Impact |
|---|---|---|
| Ring Puckering Amplitude | 0.4-0.8 Å displacement | Controls molecular volume and shape |
| Pseudorotational Barrier | 5-15 kJ/mol | Determines interconversion rates |
| Principal Moment Ratio | 1.8 ± 0.2 | Describes molecular anisotropy |
| Radius of Gyration | 4.2 ± 0.3 Å | Characterizes spatial mass distribution |
| Molecular Eccentricity | 0.65 ± 0.1 | Quantifies elongation from spherical |
The conformational flexibility of the azepine ring is influenced by several factors, including temperature, solvent environment, and crystal packing forces [33] [28]. In solution, the molecule can access multiple conformational states through rapid ring inversion and pseudorotation processes [34]. The activation energies for these conformational transitions are sufficiently low to allow facile interconversion at physiological temperatures, ensuring that the molecule can adopt the optimal conformation for binding to various biological targets [35].
Fluorine substitution introduces subtle but significant effects on the conformational preferences of the azepine ring [26] [27]. The electron-withdrawing nature of fluorine can influence the preferred torsion angles around bonds adjacent to the indole ring system, potentially biasing the conformational population toward specific geometries [15] [14]. Computational studies suggest that fluorine substitution may favor conformations that minimize unfavorable electrostatic interactions while maximizing favorable dipole-dipole alignments [24].
The three-dimensional molecular descriptors provide quantitative measures of the overall molecular shape and size [30]. The estimated molecular volume of approximately 195 ± 10 cubic Ångstroms places the compound within the size range typical of drug-like molecules [36]. The molecular surface area of 245 ± 15 square Ångstroms correlates with solvation energy and membrane permeability characteristics [37].
The principal molecular dimensions reflect the elongated nature of the bicyclic system, with a length of approximately 11.5 Å, width of 7.8 Å, and thickness of 4.2 Å [30]. These dimensions are compatible with binding to protein active sites and cavities of moderate size, while the relatively compact thickness facilitates membrane crossing [36]. The asphericity parameter of 0.35 indicates significant deviation from spherical geometry, reflecting the extended nature of the fused ring system [38].
Temperature-dependent conformational behavior shows increased flexibility at elevated temperatures, with higher-energy conformations becoming more accessible as thermal energy increases [34]. This temperature dependence has implications for biological activity, as conformational populations may vary with physiological conditions. Solvent effects also play a crucial role, with polar solvents generally stabilizing extended conformations through favorable solvation of polar groups, while nonpolar solvents may favor more compact conformations [33] [39].